molecular formula C15H15NO5 B11615714 methyl (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11615714
M. Wt: 289.28 g/mol
InChI Key: LRXNWQQHRQQOGT-UXBLZVDNSA-N
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Description

Methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid or a base, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. The final product would be subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetone: A related compound with similar structural features but different functional groups.

    Vanillyl methyl ketone: Another structurally related compound with potential biological activities.

Uniqueness

Methyl (5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C15H15NO5

Molecular Weight

289.28 g/mol

IUPAC Name

methyl (5E)-4-hydroxy-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C15H15NO5/c1-8-13(15(19)21-3)14(18)10(16-8)6-9-4-5-11(17)12(7-9)20-2/h4-7,17-18H,1-3H3/b10-6+

InChI Key

LRXNWQQHRQQOGT-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC(=C(C=C2)O)OC)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC(=C(C=C2)O)OC)C(=C1C(=O)OC)O

Origin of Product

United States

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